molecular formula C13H13N B3053503 5-Methyl-2-phenylaniline CAS No. 54147-94-3

5-Methyl-2-phenylaniline

Cat. No. B3053503
CAS RN: 54147-94-3
M. Wt: 183.25 g/mol
InChI Key: QNWKYDCMXQSXQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04422979

Procedure details

To a cold (ice-salt bath) solution of 21.3 g (0.115 mol) of 2-amino-4-methylbiphenyl (prepared in Example 2) and 6.5 g (0.11 mol) of NH4F.HF and 75 g of 70% HF (2.6 mol) was portion-wise added 8.9 g (0.13 mol) of NaNO2 so that the temperature of the reaction mixture did not rise above 5°. This solution took approximately 40 minutes. The reaction mixture was allowed to stir at 0° for 15 minutes thereafter, and then the cooling bath was removed and stirring continued. The temperature rose to 15° after 20 minutes and then to 60° over a subsequent 25 minute period during which time nitrogen was evolved. The reaction mixture was cooled in an ice bath and extracted three times with petroleum ether. This organic extract was washed successively with water, aqueous NaHCO3, and H2O and then dried over MgSO4 which, after concentration left 18.8 g of dark red liquid. Subsequent analysis of this material by gas chromatography showed the fluoride compound present at about 90% by weight and about 6% by weight of the corresponding hydroxy compound. A solution of the crude product in petroleum ether was passed through a short column of silica gel. Removal of the solvent at reduced pressure left 16.6 g of pure 2-fluoro-4-methylbiphenyl (78%) as a colorless liquid.
[Compound]
Name
ice-salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
21.3 g
Type
reactant
Reaction Step Two
Name
Quantity
6.5 g
Type
reactant
Reaction Step Three
Name
Quantity
8.9 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[CH:4][C:3]=1[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.[NH4+].[F-:16].N([O-])=O.[Na+]>>[F:16][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[CH:4][C:3]=1[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1 |f:1.2,3.4|

Inputs

Step One
Name
ice-salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
21.3 g
Type
reactant
Smiles
NC1=C(C=CC(=C1)C)C1=CC=CC=C1
Step Three
Name
Quantity
6.5 g
Type
reactant
Smiles
[NH4+].[F-]
Step Four
Name
Quantity
8.9 g
Type
reactant
Smiles
N(=O)[O-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
to stir at 0° for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
did not rise above 5°
CUSTOM
Type
CUSTOM
Details
the cooling bath was removed
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
The temperature rose to 15° after 20 minutes
Duration
20 min
WAIT
Type
WAIT
Details
to 60° over a subsequent 25 minute period during which time nitrogen was evolved
Duration
25 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled in an ice bath
EXTRACTION
Type
EXTRACTION
Details
extracted three times with petroleum ether
EXTRACTION
Type
EXTRACTION
Details
This organic extract
WASH
Type
WASH
Details
was washed successively with water, aqueous NaHCO3, and H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4 which
CONCENTRATION
Type
CONCENTRATION
Details
after concentration
WAIT
Type
WAIT
Details
left 18.8 g of dark red liquid
CUSTOM
Type
CUSTOM
Details
Removal of the solvent at reduced pressure
WAIT
Type
WAIT
Details
left 16.6 g of pure 2-fluoro-4-methylbiphenyl (78%) as a colorless liquid

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
Smiles
FC1=C(C=CC(=C1)C)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.